molecular formula C6H5ClFNO B1421254 5-Chloro-3-fluoro-2-methoxypyridine CAS No. 886374-01-2

5-Chloro-3-fluoro-2-methoxypyridine

Cat. No.: B1421254
CAS No.: 886374-01-2
M. Wt: 161.56 g/mol
InChI Key: URXHTRZQQSCUAD-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxypyridine is a heterocyclic compound with the molecular formula C6H5ClFNO. It is a derivative of pyridine, where the positions 5, 3, and 2 on the pyridine ring are substituted with chlorine, fluorine, and methoxy groups, respectively.

Mechanism of Action

Target of Action

5-Chloro-3-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO

Mode of Action

Pyridine derivatives are often used in organic synthesis, including suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which could potentially modify the structure and function of target molecules.

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may be involved in the synthesis of various biologically active compounds, thereby indirectly influencing multiple biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-2-methoxypyridine is unique due to the specific combination of chlorine, fluorine, and methoxy groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and as a precursor for more complex molecules .

Properties

IUPAC Name

5-chloro-3-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXHTRZQQSCUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674388
Record name 5-Chloro-3-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886374-01-2
Record name 5-Chloro-3-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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